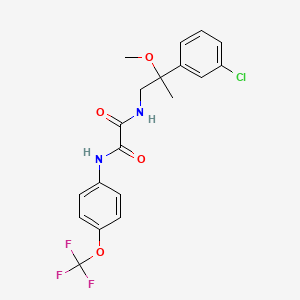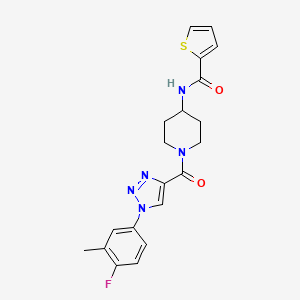![molecular formula C21H15N3O4S B2666873 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide CAS No. 879449-24-8](/img/structure/B2666873.png)
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide”:
Antimicrobial Activity
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics . This is particularly important in the context of rising antibiotic resistance.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are involved in various metabolic pathways. For instance, it has been found to inhibit certain proteases and kinases, which are enzymes that play key roles in disease progression . This makes it a valuable tool in the study of enzyme function and the development of enzyme inhibitors as therapeutic agents.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects, potentially offering benefits in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to modulate oxidative stress and inflammation in neural tissues is being explored as a mechanism for protecting neurons from damage.
Anti-inflammatory Properties
The anti-inflammatory properties of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide have been a subject of interest. It has been shown to reduce inflammation in various models of inflammatory diseases, suggesting its potential use in treating conditions like arthritis and inflammatory bowel disease .
Antioxidant Activity
This compound exhibits strong antioxidant activity, which is beneficial in combating oxidative stress-related damage in cells . Oxidative stress is implicated in a wide range of diseases, including cardiovascular diseases, diabetes, and cancer. The antioxidant properties of this compound could therefore have broad therapeutic applications.
Bioreduction and Chiral Synthesis
The compound has been used in bioreduction processes to produce chiral intermediates, which are important in the synthesis of various pharmaceuticals . Its role in asymmetric synthesis makes it valuable in the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs.
Photodynamic Therapy
There is ongoing research into the use of this compound in photodynamic therapy (PDT) for cancer treatment . PDT involves the use of light-activated compounds to produce reactive oxygen species that can kill cancer cells. The unique chemical structure of this compound makes it a promising candidate for such applications.
properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-23-16-9-3-2-8-15(16)19(25)18(17-10-5-11-29-17)20(23)22-21(26)13-6-4-7-14(12-13)24(27)28/h2-12H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRRYYXJJSXMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

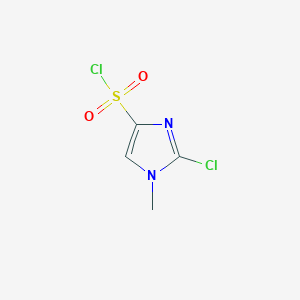

![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)
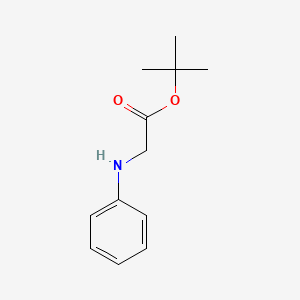
![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)
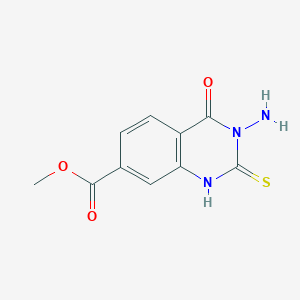

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)
